(R)-1-Phenethyl Alcohol
(R)-1-Phenethyl Alcohol
(R)-1-phenylethanol is the (R)-enantiomer of 1-phenylethanol. It has a role as an animal metabolite. It is an enantiomer of a (S)-1-phenylethanol.
Brand Name:
Vulcanchem
CAS No.:
1517-69-7
VCID:
VC0046761
InChI:
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m1/s1
SMILES:
CC(C1=CC=CC=C1)O
Molecular Formula:
C8H10O
Molecular Weight:
122.16 g/mol
(R)-1-Phenethyl Alcohol
CAS No.: 1517-69-7
Reference Standards
VCID: VC0046761
Molecular Formula: C8H10O
Molecular Weight: 122.16 g/mol
CAS No. | 1517-69-7 |
---|---|
Product Name | (R)-1-Phenethyl Alcohol |
Molecular Formula | C8H10O |
Molecular Weight | 122.16 g/mol |
IUPAC Name | (1R)-1-phenylethanol |
Standard InChI | InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m1/s1 |
Standard InChIKey | WAPNOHKVXSQRPX-SSDOTTSWSA-N |
Isomeric SMILES | C[C@H](C1=CC=CC=C1)O |
SMILES | CC(C1=CC=CC=C1)O |
Canonical SMILES | CC(C1=CC=CC=C1)O |
Boiling Point | 98 °C at 2.00E+01 mm Hg |
Melting Point | 11-Sep °C 15.0 °C |
Description | (R)-1-phenylethanol is the (R)-enantiomer of 1-phenylethanol. It has a role as an animal metabolite. It is an enantiomer of a (S)-1-phenylethanol. |
Solubility | 14700 mg/L (at 25 °C) |
Synonyms | (αR)-α-Methylbenzenemethanol; (R)-(+)-α-Methylbenzyl Alcohol; (+)-1-Phenylethanol; (+)-sec-Phenethyl Alcohol; (+)-α-Methylbenzyl Alcohol; (+)-α-Phenethyl Alcohol; (R)-(+)-α-Hydroxyethylbenzene; (R)-(+)-α-Methylbenzyl Alcohol; R(+)-Phenylethanol; d-α- |
PubChem Compound | 637516 |
Last Modified | Nov 11 2021 |
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